
Potassium trifluoro(1-methyl-1H-indol-4-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(1-methyl-1H-indol-4-yl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-1H-indol-4-yl)borate typically involves the reaction of 1-methyl-1H-indole with a boron reagent. One common method is the Suzuki–Miyaura coupling, which uses palladium as a catalyst and potassium trifluoroborate as the boron source . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(1-methyl-1H-indol-4-yl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The indole moiety allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acids or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(1-methyl-1H-indol-4-yl)borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of potassium trifluoro(1-methyl-1H-indol-4-yl)borate in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the boron moiety to the organic substrate, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(1-methyl-1H-pyrazol-4-yl)borate
- Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Potassium trifluoro[(E)-2-(1-methyl-1H-indol-4-yl)vinyl]borate
Uniqueness
Potassium trifluoro(1-methyl-1H-indol-4-yl)borate is unique due to the presence of the indole moiety, which imparts specific chemical and biological properties. The indole ring is known for its stability and ability to participate in various chemical reactions, making this compound particularly valuable in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C9H8BF3KN |
|---|---|
Molekulargewicht |
237.07 g/mol |
IUPAC-Name |
potassium;trifluoro-(1-methylindol-4-yl)boranuide |
InChI |
InChI=1S/C9H8BF3N.K/c1-14-6-5-7-8(10(11,12)13)3-2-4-9(7)14;/h2-6H,1H3;/q-1;+1 |
InChI-Schlüssel |
AJAYJELDLGRTFD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C2C=CN(C2=CC=C1)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


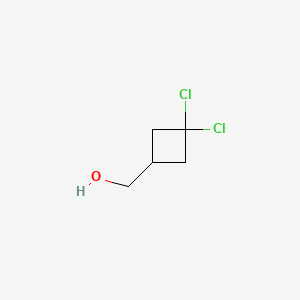
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
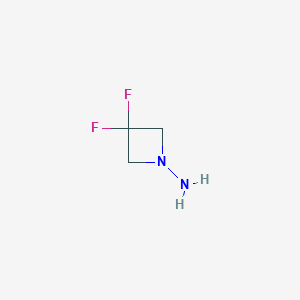
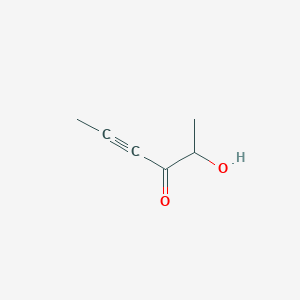

![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)

![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
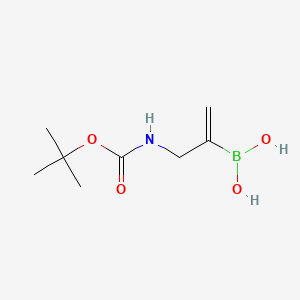
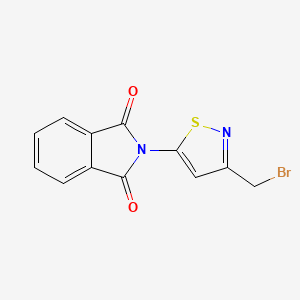
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13464104.png)
